

AMP-PCP concentration for enzyme kinetics studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMP-PCP

Cat. No.: B1201737

[Get Quote](#)

Application Notes: AMP-PCP in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction to AMP-PCP

Adenosine 5'-(β,γ -methylenetriphosphate), commonly known as **AMP-PCP**, is a non-hydrolyzable analog of adenosine triphosphate (ATP). In **AMP-PCP**, a methylene bridge replaces the oxygen atom between the β and γ phosphorus atoms. This modification makes the terminal phosphate bond resistant to cleavage by ATPases and kinases, effectively "freezing" the enzyme in an ATP-bound state. This property makes **AMP-PCP** an invaluable tool for studying the kinetics, structure, and function of ATP-dependent enzymes.

As a competitive inhibitor, **AMP-PCP** binds to the same active site as ATP, allowing researchers to investigate the pre-hydrolysis state of an enzyme without initiating the catalytic cycle. This is crucial for elucidating reaction mechanisms, determining binding affinities, and trapping enzyme-substrate complexes for structural analysis. However, it is important to note that some highly active ATPases may be capable of slowly hydrolyzing **AMP-PCP**, a factor that should be considered during experimental design.

Key Applications

AMP-PCP is utilized across a range of biochemical and biophysical applications:

- **Enzyme Inhibition Studies:** To determine the inhibition constant (K_i) and understand the competitive binding dynamics against the natural substrate, ATP.
- **Binding Affinity Assays:** To measure the dissociation constant (K_d) and quantify the affinity of an enzyme for the ATP-bound conformation.
- **Structural Biology:** To stabilize and trap ATP-dependent enzymes in a pre-hydrolysis conformation, facilitating structure determination by X-ray crystallography or cryo-electron microscopy (cryo-EM).^[1]
- **Mechanistic Studies:** To dissect individual steps of the enzymatic cycle, such as substrate binding, conformational changes, and product release, by preventing ATP hydrolysis.

Data Presentation: AMP-PCP Interaction Constants

The optimal concentration of **AMP-PCP** is highly dependent on the specific enzyme and the experimental goal. The tables below summarize reported binding affinities and concentrations used in various studies.

Table 1: Dissociation (K_d) and Inhibition (K_i) Constants for **AMP-PCP**

Enzyme/Protein Family	Specific Enzyme	Ligand	K_d / K_i Value	Assay Method
Chaperone	Heat Shock Protein 90 (Hsp90)	AMP-PCP	3.8 μ M (K_d)	Not Specified
Motor Protein	Kinesin (one-headed)	AMP-PNP*	~52.6 μ M (K_d)**	TIRF Microscopy
ATPase	Ca ²⁺ -ATPase (SERCA)	AMP-PCP	Not Reported	FTIR Spectroscopy

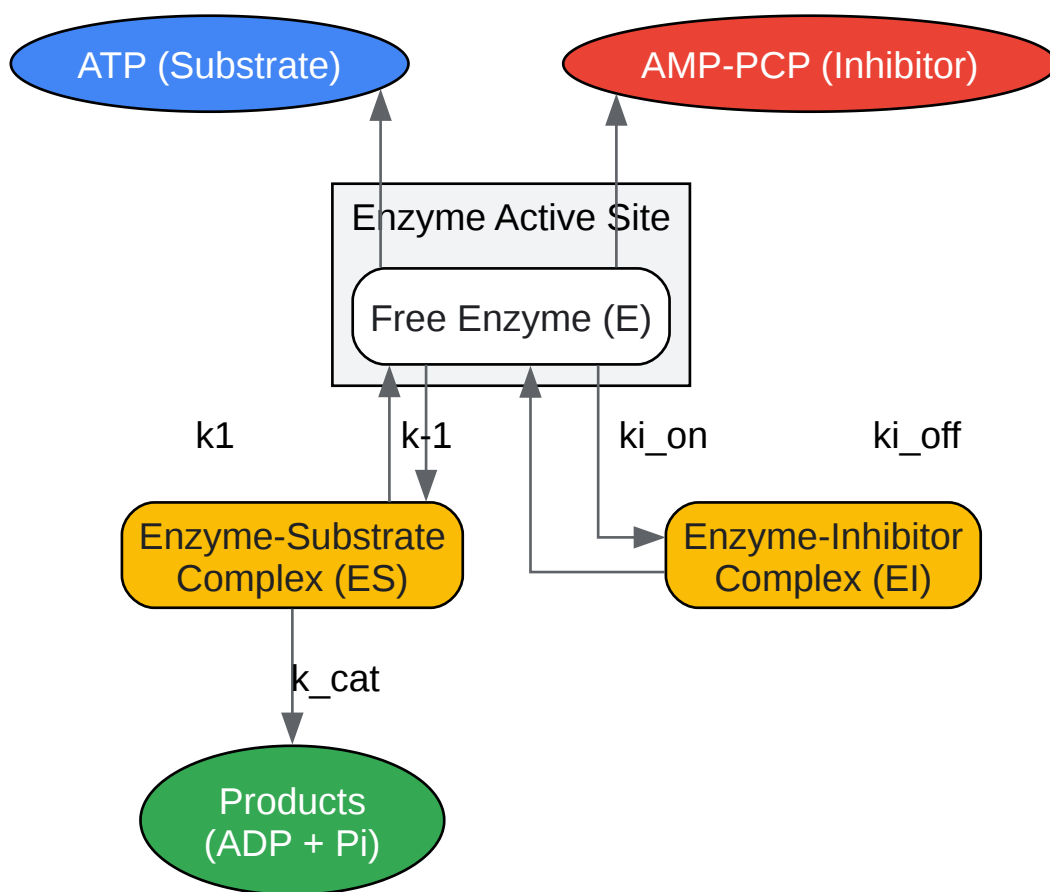
*Note: AMP-PNP is another widely used non-hydrolyzable ATP analog with similar properties. Data is often comparable. **Calculated from the detachment rate (0.019 s⁻¹) assuming a simple binding model.

Table 2: Typical Concentration Ranges for **AMP-PCP** in Experiments

Application	Enzyme Example	Typical Concentration Range	Reference/Notes
Enzyme Kinetics	Ca ²⁺ -ATPase (SERCA)	0.1 - 1.0 mM	Used to study conformational changes and loss of ATP hydrolysis. [2]
Structural Biology	Kinesin Motor Proteins	1.0 - 2.0 mM	To trap the motor in a microtubule-bound, ATP-like state. [1]
Binding Assays	Kinesin-1	~1.0 mM	Used in TIRF microscopy to observe microtubule binding. [3]

Mandatory Visualizations

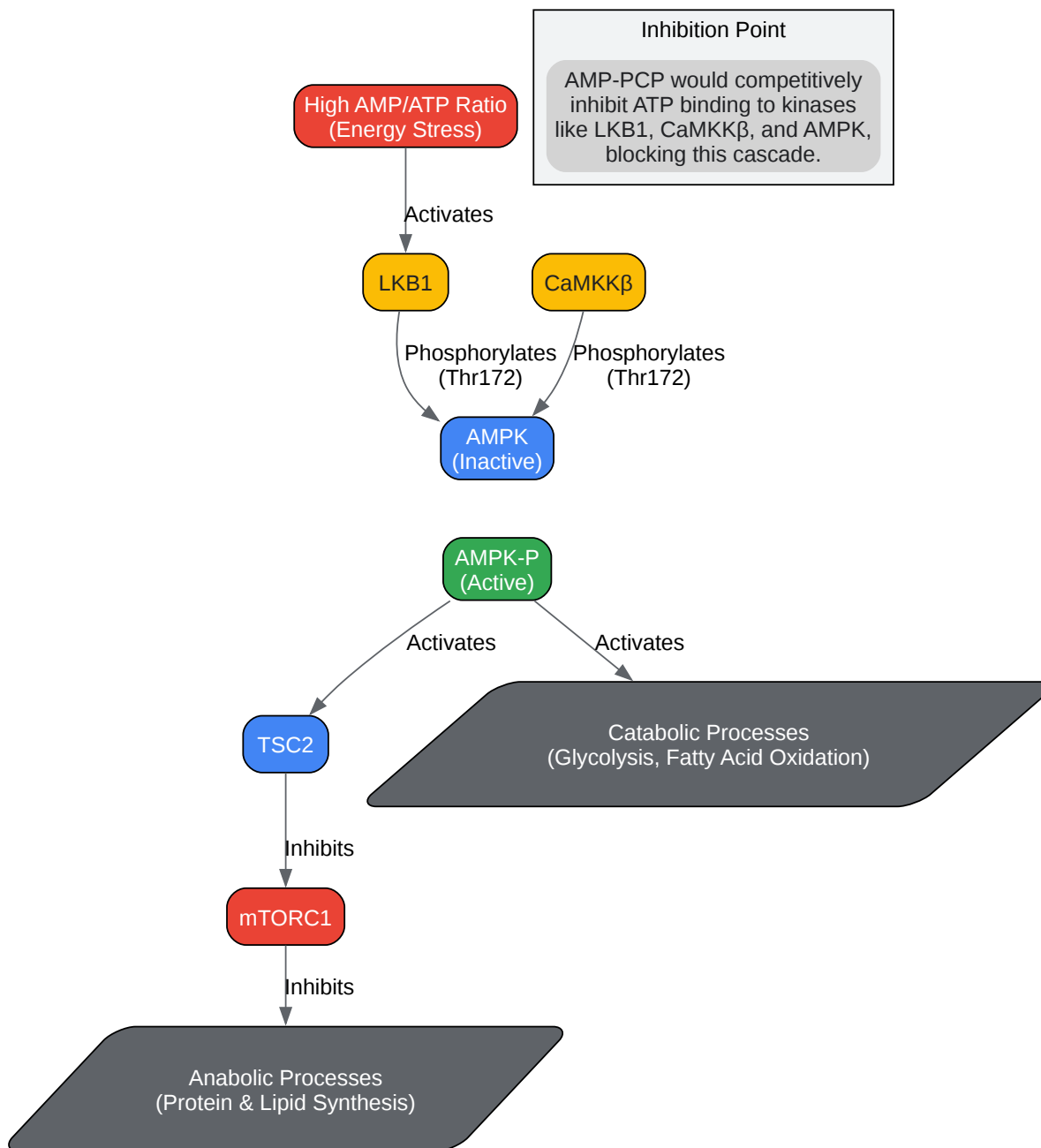
Logical Diagram: Competitive Inhibition



[Click to download full resolution via product page](#)

Caption: Competitive inhibition of an enzyme by **AMP-PCP** binding to the active site.

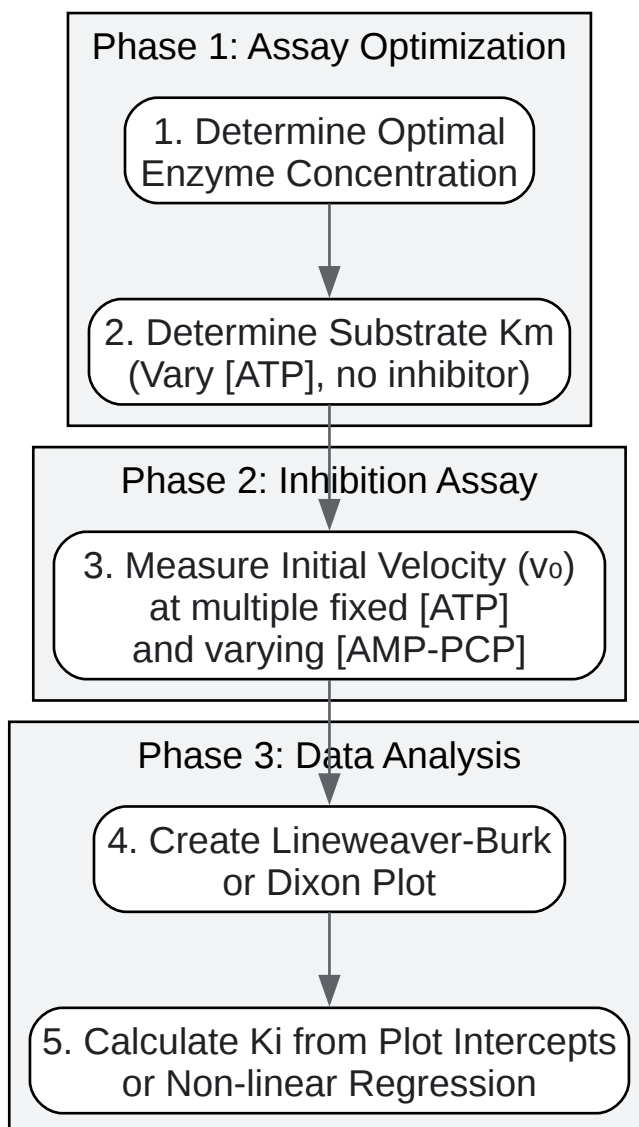
Signaling Pathway: AMPK Activation



[Click to download full resolution via product page](#)

Caption: The AMPK signaling pathway, a key regulator of cellular energy homeostasis.

Experimental Workflow: K_i Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining the inhibition constant (K_i) of **AMP-PCP**.

Experimental Protocols

Protocol 1: Determination of **AMP-PCP** K_i for a Purified ATPase

This protocol describes a colorimetric, endpoint assay using Malachite Green to determine the K_i of **AMP-PCP** for a generic ATPase. The assay measures the amount of inorganic phosphate (P_i) released from ATP hydrolysis.

A. Materials

- Purified ATPase enzyme of known concentration
- ATP stock solution (e.g., 100 mM, high purity)
- **AMP-PCP** stock solution (e.g., 100 mM)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM $MgCl_2$)
- Phosphate Standard (e.g., 1 mM KH_2PO_4)
- Malachite Green Reagent (commercial kit or lab-prepared)
- Quenching Solution (e.g., 10% SDS or 34% Citric Acid)
- 96-well clear, flat-bottom microplates
- Multichannel pipette and spectrophotometer

B. Preliminary Steps: Assay Optimization

- Enzyme Titration: Determine the optimal enzyme concentration. Test a range of enzyme concentrations (e.g., 2-fold serial dilutions) at a saturating ATP concentration (e.g., 1 mM). Choose a concentration that yields a robust signal within the linear range of the phosphate standard curve after a fixed incubation time (e.g., 20-30 minutes).
- K_m Determination for ATP: Using the optimized enzyme concentration, measure the initial reaction velocity at various ATP concentrations (e.g., 0.2x to 5x the expected K_m). Plot velocity vs. [ATP] and fit to the Michaelis-Menten equation to determine V_{max} and K_m . This K_m value is essential for data analysis.

C. Inhibition Assay Procedure

- Prepare Reagent Plate: In a 96-well plate, prepare serial dilutions of **AMP-PCP** in Assay Buffer. Include a "no inhibitor" control. It is recommended to test at least 8 concentrations of **AMP-PCP** spanning the expected K_i .
- Prepare Substrate Plate: Prepare separate dilutions of ATP in Assay Buffer. For a competitive inhibitor, it is crucial to test several ATP concentrations, typically around the K_m value (e.g., 0.5x K_m , 1x K_m , 2x K_m).
- Set up Reaction:
 - Add Assay Buffer to all wells of a new reaction plate.
 - Add the various concentrations of **AMP-PCP**.
 - Add the various concentrations of ATP.
 - Initiate the reaction by adding the optimized concentration of the ATPase enzyme to all wells. The final reaction volume is typically 50-100 μL .
- Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for the pre-determined time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
- Quench Reaction: Stop the reaction by adding the Quenching Solution (e.g., 10 μL of 10% SDS).
- Color Development: Add the Malachite Green Reagent to all wells as per the manufacturer's instructions (typically 100-200 μL). Incubate at room temperature for 15-30 minutes for color to develop.
- Measurement: Read the absorbance at the appropriate wavelength (typically 620-660 nm) using a microplate reader.

D. Data Analysis

- Phosphate Standard Curve: Create a standard curve by plotting the absorbance of the phosphate standards against their known concentrations. Use the linear regression equation to convert the absorbance values from the experiment into P_i concentration (μM).

- Calculate Velocity: Convert the P_i concentration into reaction velocity (e.g., $\mu\text{mol } P_i / \text{min/mg}$ enzyme).
- Determine Inhibition Type and K_i :
 - Lineweaver-Burk Plot: Plot $1/\text{velocity}$ vs. $1/[\text{ATP}]$ for each **AMP-PCP** concentration. For competitive inhibition, the lines will intersect on the y-axis.
 - Dixon Plot: Plot $1/\text{velocity}$ vs. **[AMP-PCP]** for each fixed ATP concentration. The intersection point of the lines gives $-K_i$ on the x-axis.
 - Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition using graphing software (e.g., GraphPad Prism) to obtain the most accurate K_i value.

Protocol 2: General Considerations for Using AMP-PCP in Structural Biology

A. Objective To form a stable complex of an ATP-dependent enzyme with **AMP-PCP** for structural determination by X-ray crystallography or cryo-EM. The goal is to trap the enzyme in a conformation that mimics the ATP-bound, pre-hydrolytic state.

B. Key Considerations

- Protein Purity: The protein sample must be of very high purity (>95%) and homogeneity to facilitate crystallization or yield high-resolution cryo-EM reconstructions.
- **AMP-PCP** Concentration: A saturating concentration of **AMP-PCP** is required to ensure all enzyme molecules are in the bound state. A concentration of 5-10 times the measured K_d is a common starting point. In the absence of a known K_d , concentrations in the range of 1-5 mM are typically used.
- Magnesium Ions: The binding of nucleotides to enzymes is almost always dependent on a divalent cation, typically Mg^{2+} . Ensure MgCl_2 is included in the buffer at a concentration equal to or slightly higher than the **AMP-PCP** concentration.

- **Buffer Conditions:** The buffer pH, ionic strength, and additives should be optimized for protein stability. These conditions will be the starting point for crystallization or vitrification screens.
- **Complex Formation:** The enzyme should be incubated with **AMP-PCP** and MgCl_2 prior to the crystallization or freezing step to allow for complex formation. An incubation period of 30-60 minutes on ice is often sufficient. The stability of the complex can be verified using techniques like size-exclusion chromatography or native gel electrophoresis.
- **Crystallization Screening:** For X-ray crystallography, the protein-**AMP-PCP** complex is subjected to standard sparse-matrix screening to identify initial crystallization "hits." These conditions are then further optimized to produce diffraction-quality crystals.
- **Cryo-EM Sample Prep:** For cryo-EM, the complex is applied to EM grids, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure for imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pnas.org [pnas.org]
- 2. A systems study reveals concurrent activation of AMPK and mTOR by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinesin-1 adaptor complex controls bimodal slow axonal transport of spectrin in *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AMP-PCP concentration for enzyme kinetics studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201737#amp-pcp-concentration-for-enzyme-kinetics-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com